4-fluoro-N,2-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide
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Overview
Description
4-fluoro-N,2-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a fluoro group, a dimethyl group, and a pyridinyl-azetidinyl moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N,2-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidinyl Intermediate: The azetidinyl moiety can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction using a pyridine derivative and the azetidinyl intermediate.
Formation of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine.
Fluorination and Methylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N,2-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and pyridinyl positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-fluoro-N,2-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new synthetic methodologies.
Biological Studies: The compound can be used in biological assays to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-fluoro-N,2-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. The fluoro and pyridinyl groups can enhance the binding affinity and selectivity of the compound for its target. The exact molecular pathways involved may vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide: Similar structure but lacks the second methyl group.
4-chloro-N,2-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide: Similar structure but with a chloro group instead of a fluoro group.
4-fluoro-N,2-dimethyl-N-[1-(pyridin-3-yl)azetidin-3-yl]benzene-1-sulfonamide: Similar structure but with the pyridinyl group at a different position.
Uniqueness
The uniqueness of 4-fluoro-N,2-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide lies in its specific combination of functional groups, which can confer unique biological activity and chemical reactivity. The presence of both fluoro and pyridinyl groups can enhance the compound’s binding affinity and selectivity for specific molecular targets, making it a valuable compound for scientific research and potential pharmaceutical development.
Properties
Molecular Formula |
C16H18FN3O2S |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-fluoro-N,2-dimethyl-N-(1-pyridin-2-ylazetidin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H18FN3O2S/c1-12-9-13(17)6-7-15(12)23(21,22)19(2)14-10-20(11-14)16-5-3-4-8-18-16/h3-9,14H,10-11H2,1-2H3 |
InChI Key |
YJVRJCJMWDBXKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N(C)C2CN(C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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